Cas no 91086-12-3 (Piperazine,1-ethyl-4-(2-propen-1-yl)-)
91086-12-3 structure
Product Name:Piperazine,1-ethyl-4-(2-propen-1-yl)-
CAS No:91086-12-3
MF:C9H18N2
MW:154.252622127533
CID:799198
PubChem ID:45099428
Update Time:2025-04-19
Piperazine,1-ethyl-4-(2-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-ethyl-4-(2-propen-1-yl)-
- 1-ethyl-4-prop-2-enylpiperazine
- 2-METHYLDECAHYDROQUINOXALINE
- Piperazine, 1-ethyl-4-(2-propenyl)- (9CI)
- 91086-12-3
- SCHEMBL10254138
- DTXSID10667880
- 1-Ethyl-4-(prop-2-en-1-yl)piperazine
-
- Inchi: 1S/C9H18N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3H,1,4-9H2,2H3
- InChI Key: XWXCDNMCZSATHC-UHFFFAOYSA-N
- SMILES: N1(CC)CCN(CC=C)CC1
Computed Properties
- Exact Mass: 154.146998583g/mol
- Monoisotopic Mass: 154.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 6.5Ų
Piperazine,1-ethyl-4-(2-propen-1-yl)- Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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